

Introduction: The Versatility of a Bifunctional Reagent

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Compound of Interest

Compound Name: **2-(Phenylsulfonyl)ethanol**

Cat. No.: **B1294744**

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2-(Phenylsulfonyl)ethanol is an organic compound that has carved a significant niche as a versatile intermediate and building block in modern synthetic chemistry.[\[1\]](#)[\[2\]](#) Characterized by a phenylsulfonyl group attached to an ethanol backbone, this molecule offers a unique combination of reactivity that makes it invaluable to researchers in pharmaceutical development, material science, and specialized organic synthesis.[\[1\]](#)[\[3\]](#) Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a strongly electron-withdrawing sulfonyl group—allows for a diverse range of chemical transformations.

This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of **2-(Phenylsulfonyl)ethanol**, offering field-proven insights and detailed protocols for its use.

Core Compound Identifiers:

- IUPAC Name: 2-(benzenesulfonyl)ethanol[\[4\]](#)
- CAS Number: 20611-21-6[\[1\]](#)
- Molecular Formula: C₈H₁₀O₃S[\[1\]](#)
- Molecular Weight: 186.23 g/mol [\[1\]](#)[\[4\]](#)
- Synonyms: 2-(Benzenesulfonyl)ethanol, 2-Hydroxyethyl phenyl sulfone, Phenyl-2-hydroxyethyl sulfone[\[2\]](#)

Caption: Molecular Structure of **2-(Phenylsulfonyl)ethanol**.

Physicochemical Properties

2-(Phenylsulfonyl)ethanol is typically a clear yellow, viscous liquid or a low-melting solid, depending on its purity.^{[1][2]} The presence of the polar sulfonyl and hydroxyl groups contributes to its solubility in polar organic solvents.^[2]

Property	Value	Source(s)
Appearance	Clear yellow viscous liquid	[1]
Boiling Point	177 °C at 2 mmHg	[1]
Density	1.557 g/mL at 25 °C	[1][5]
Refractive Index (n _{20/D})	1.555	[1]
Chemical Stability	Stable under recommended storage conditions	[6]
Incompatibilities	Strong oxidizing agents	[6]

Spectroscopic Profile: A Guide to Structural Elucidation

Spectroscopic analysis is fundamental for verifying the structure and purity of **2-(Phenylsulfonyl)ethanol**. The following data outlines the expected spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous evidence for the structure. Protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4 to 4.5 ppm range.^[7]

Proton Assignment	Predicted Chemical Shift (δ) in ppm (CDCl_3)	Multiplicity	Integration
Aromatic (C_6H_5)	7.50 - 7.95	Multiplet	5H
- CH_2 - (adjacent to SO_2)	~3.40	Triplet	2H
- CH_2 - (adjacent to OH)	~4.05	Triplet	2H
-OH	Variable (Broad Singlet)	Singlet	1H

Note: The -OH proton signal can be confirmed by its disappearance upon adding a drop of D_2O to the NMR sample.^[7]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon atoms adjacent to the electronegative oxygen and sulfonyl groups are shifted downfield.

Carbon Assignment	Predicted Chemical Shift (δ) in ppm (CDCl_3)
Aromatic (ipso-C)	~139
Aromatic (ortho, meta, para-C)	127 - 134
- CH_2 - (adjacent to SO_2)	~59
- CH_2 - (adjacent to OH)	~57

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions from the hydroxyl and sulfonyl groups.

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3500 - 3200	Strong, Broad[8]
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium[9]
S=O stretch (sulfone)	1350 - 1300 and 1160 - 1120	Strong, Two Bands[9]
C-O stretch (alcohol)	1260 - 1000	Strong[8]

Mass Spectrometry (MS)

In mass spectrometry, alcohols often undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration.[8]

Ion	m/z (Expected)	Description
[M] ⁺	186	Molecular Ion
[M-H ₂ O] ⁺	168	Loss of water
[C ₆ H ₅ SO ₂] ⁺	141	Phenylsulfonyl cation
[C ₂ H ₄ OH] ⁺	45	Cleavage product
[C ₆ H ₅] ⁺	77	Phenyl cation

Chemical Properties and Reactivity

The synthetic utility of **2-(Phenylsulfonyl)ethanol** stems from the distinct reactivity of its two functional groups.

The Phenylsulfonyl Group: An Electron-Withdrawing Powerhouse

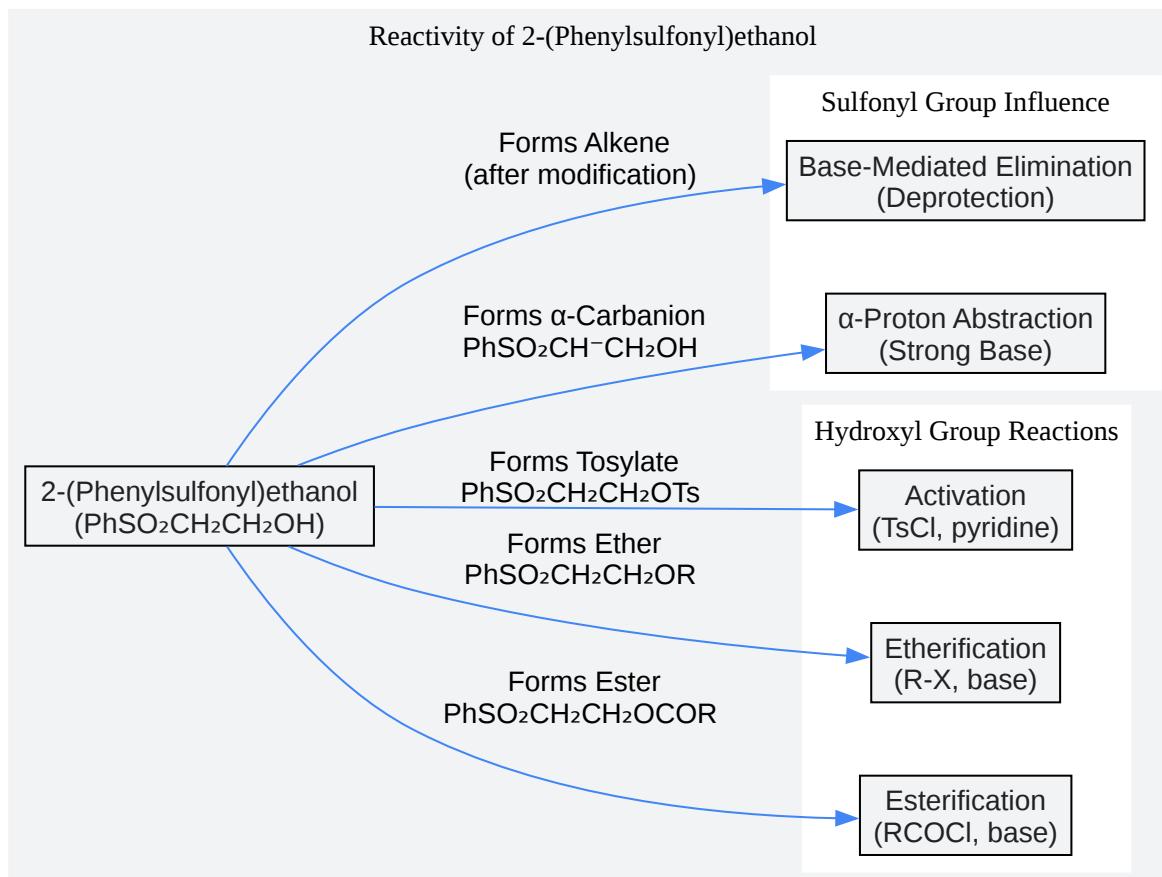
The phenylsulfonyl (PhSO₂) group is strongly electron-withdrawing, which profoundly influences the molecule's reactivity.[10]

- Activation of Adjacent Protons: The sulfonyl group increases the acidity of the protons on the adjacent methylene group (α -protons). This facilitates deprotonation by a suitable base, forming a carbanion that can participate in various carbon-carbon bond-forming reactions.
- Leaving Group Potential: While the phenylsulfonyl group itself is a poor leaving group in direct substitution, the entire 2-(phenylsulfonyl)ethyl moiety can be eliminated under basic conditions.^[11] This property is the cornerstone of its use as a protecting group.

The Hydroxyl Group: A Versatile Nucleophile

The primary alcohol (-OH) group exhibits typical reactivity:

- Nucleophilic Attack: It can act as a nucleophile to form ethers and esters.
- Conversion to a Better Leaving Group: The hydroxyl group can be readily converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride. This transformation is crucial for subsequent nucleophilic substitution reactions (S_n2).



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Caption: Mechanism of base-catalyzed deprotection of a PSE group.

Material Science and Analytical Chemistry

In material science, **2-(Phenylsulfonyl)ethanol** is used in the production of specialty polymers and resins, where it can enhance material properties. [3] In analytical chemistry, it serves as a derivatizing agent in chromatography, improving the detection and quantification of certain analytes. [1][3]

Experimental Protocols

The following protocols are representative of the synthesis and use of **2-(Phenylsulfonyl)ethanol**. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [6]

Protocol 1: Synthesis of 2-(Phenylsulfonyl)ethanol

This protocol describes a common method for synthesizing the title compound from thiophenol and 2-chloroethanol, followed by oxidation.

Step 1: Synthesis of 2-(Phenylthio)ethanol

- To a stirred solution of thiophenol (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol at 0 °C, add 2-chloroethanol (1.05 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfide.

Step 2: Oxidation to 2-(Phenylsulfonyl)ethanol

- Dissolve the crude 2-(phenylthio)ethanol in a suitable solvent like dichloromethane or acetic acid.
- Cool the solution to 0 °C in an ice bath.
- Add an oxidizing agent, such as hydrogen peroxide (in acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise, maintaining the temperature below 10 °C.
- Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

- Quench the reaction carefully with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to afford pure **2-(Phenylsulfonyl)ethanol**.

Step 1: Sulfide Formation

1. Dissolve Thiophenol & NaOH in EtOH at 0°C

2. Add 2-Chloroethanol dropwise

3. Warm to RT, stir for 12h

4. Concentrate and extract with Ethyl Acetate

Step 2: Oxidation

5. Dissolve sulfide in DCM at 0°C

6. Add oxidizing agent (e.g., m-CPBA)

7. Stir at RT for 4-6h

8. Quench, extract, and wash

9. Purify by Column Chromatography

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-(Phenylsulfonyl)ethanol**.

Protocol 2: O-Alkylation using 2-(Phenylsulfonyl)ethanol

This protocol demonstrates the use of **2-(Phenylsulfonyl)ethanol** as a precursor for an alkylating agent after activating the hydroxyl group.

Step 1: Activation of the Hydroxyl Group (Tosylation)

- Dissolve **2-(Phenylsulfonyl)ethanol** (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
- Add pyridine (2.0 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C.
- Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.
- Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
- Dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(phenylsulfonyl)ethyl tosylate, which can often be used without further purification.

Step 2: Nucleophilic Substitution

- Dissolve the nucleophile (e.g., a phenol, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
- Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
- Add the 2-(phenylsulfonyl)ethyl tosylate (1.1 eq) from Step 1 to the mixture.
- Heat the reaction to 60-80 °C and monitor by TLC.
- After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
- Wash the combined organic layers, dry, concentrate, and purify by chromatography to obtain the desired ether product.

Safety and Handling

2-(Phenylsulfonyl)ethanol is an irritant and should be handled with care. [4][6]

- Hazard Statements:
 - H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H335: May cause respiratory irritation. [4][6]* Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6] * P280: Wear protective gloves/eye protection/face protection. [6] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [6] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [1][6]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [6] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. [6][12]

References

- **2-(Phenylsulfonyl)ethanol** | 20611-21-6. J&K Scientific LLC. [[Link](#)]
- **2-(Phenylsulfonyl)ethanol** | C8H10O3S | CID 30202. PubChem, National Institutes of Health. [[Link](#)]
- Phenylsulfonyl as a β Participating Group. The Journal of Organic Chemistry. [[Link](#)]
- Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Arkivoc. [[Link](#)]
- Leaving group abilities in alkene-forming eliminations activated by sulphonyl groups. Journal of the Chemical Society, Perkin Transactions 2. [[Link](#)]
- 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition by John E. McMurry. [[Link](#)]
- 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [[Link](#)]

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Sources

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 20611-21-6: 2-(Phenylsulfonyl)ethanol | CymitQuimica [cymitquimica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(PHENYLSULFONYL)ETHANOL | 20611-21-6 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elimination and addition reactions. Part 30. Leaving group abilities in alkene-forming eliminations activated by sulphonyl groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. chemicalbook.com [chemicalbook.com]
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